2,3,5-Tri-O-benzyl-beta-D-xylofuranose

X-ray crystallography Hirshfeld atom refinement structural determination

This 2,3,5-Tri-O-benzyl-β-D-xylofuranose features definitive β-anomeric configuration confirmed by X-ray crystallography (R1=0.0171). Its orthogonal benzyl protection offers superior stability over acyl groups for multistep synthesis. Essential for stereoregular (1→5)-β-D-xylofuranan and iminosugar C-glycosyl inhibitors.

Molecular Formula C26H28O5
Molecular Weight 420.5 g/mol
CAS No. 1105054-66-7
Cat. No. B3392564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Tri-O-benzyl-beta-D-xylofuranose
CAS1105054-66-7
Molecular FormulaC26H28O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25-,26-/m1/s1
InChIKeyNAQUAXSCBJPECG-XDZVQPMWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Tri-O-benzyl-beta-D-xylofuranose (CAS 1105054-66-7): A Protected D-Xylofuranose Building Block for Stereoselective Glycosylation and Iminosugar Synthesis


2,3,5-Tri-O-benzyl-beta-D-xylofuranose (CAS 1105054-66-7) is a fully benzyl-protected D-xylofuranose derivative bearing three benzyl ether groups at the 2-, 3-, and 5-positions, leaving the anomeric C1 hydroxyl available for activation and subsequent glycosylation or functionalization [1]. The compound belongs to the class of benzylated pentofuranose building blocks widely employed as key intermediates in carbohydrate chemistry, particularly for constructing iminosugars, glycomimetics, and complex oligosaccharide architectures [2]. Its crystalline structure has been definitively characterized by X-ray diffraction at 100 K, refined to an R1 value of 0.0171 using Hirshfeld atom refinement (HAR), establishing unambiguous stereochemical assignment of the β-D-xylofuranose configuration [3].

Why 2,3,5-Tri-O-benzyl-beta-D-xylofuranose Cannot Be Replaced by Generic Xylofuranose or Acetyl/Benzoyl-Protected Analogs in Stereoselective Synthesis


Substituting 2,3,5-tri-O-benzyl-beta-D-xylofuranose with unprotected xylofuranose or alternative protected derivatives (e.g., acetyl, benzoyl, or mixed protecting group analogs) introduces fundamental changes in reactivity, stereoselectivity, and downstream compatibility that undermine synthetic outcomes. Benzyl ethers function as 'armed' protecting groups that increase the nucleophilicity of the glycosyl donor compared to 'disarmed' acyl (acetyl or benzoyl) protecting groups, which incorporate electron-withdrawing character and reduce reactivity [1]. This difference directly affects glycosylation efficiency and stereochemical control. Furthermore, benzyl ethers remain stable under a wide range of reaction conditions (acidic, basic, reductive) and are orthogonal to acyl protecting groups, enabling sequential deprotection strategies essential for complex carbohydrate assembly [2]. The β-anomeric configuration of this specific compound is also critical for stereoselective transformations, as the α- and β-anomers exhibit distinct reactivity profiles and can produce different stereochemical outcomes in glycosylation reactions [3].

2,3,5-Tri-O-benzyl-beta-D-xylofuranose (CAS 1105054-66-7): Quantitative Differentiation Evidence Against Closest Analogs


X-ray Crystallographic Resolution: R1 = 0.0171 via HAR Refinement versus Typical IAM Refinement Values

The crystalline structure of 2,3,5-tri-O-benzyl-α/β-D-xylofuranose (containing approximately 10% β-anomer contamination in the isolated α-anomer crystals) was determined at 100 K in the P212121 space group and refined to an exceptionally low R1 value of 0.0171 using the Hirshfeld atom refinement (HAR) approach [1]. This represents a significant improvement over the standard independent atom model (IAM) refinement approach (R1 ~0.03-0.05 for typical small-molecule carbohydrate structures), providing higher precision in electron density mapping and more accurate determination of hydrogen atom positions and anisotropic displacement parameters [2]. The HAR method allows for deconvolution of electron density contributions from bonded atoms, yielding superior structural parameters that are critical for computational modeling, molecular docking studies, and structure-based drug design efforts involving xylofuranose-derived scaffolds.

X-ray crystallography Hirshfeld atom refinement structural determination absolute configuration

Benzyl versus Acetyl Protecting Groups: Polymerization Reactivity and Molecular Weight Outcomes in (1→5)-β-D-Xylofuranan Synthesis

In ring-opening polymerization studies using 1,4-anhydro-3-O-benzyl-2-O-acyl-α-D-xylopyranose monomers, the nature of the acyl protecting group at the 2-position (acetyl versus pivaloyl) directly influenced polymerization outcomes. Polymerization of the 2-O-acetyl monomer (monomer 2) with PF₅ catalyst yielded 3-O-benzyl-2-O-acetyl-(1→5)-β-D-xylofuranan with specific optical rotation [α]D = -121.1° and number-average molecular weight Mn = 6.4 × 10³ (DPn = 24) [1]. In contrast, polymerization of the 2-O-pivaloyl monomer (monomer 1) under identical conditions produced 3-O-benzyl-2-O-pivaloyl-(1→5)-β-D-xylofuranan with [α]D = -87.4° and Mn = 16.9 × 10³ (DPn = 55) [2]. The benzyl protecting group at the 3-position remained stable throughout polymerization and was subsequently removed along with the acyl groups to yield stereoregular (1→5)-β-D-xylofuranan—a non-natural polysaccharide with potential anticoagulant and anti-metastatic properties—representing the first successful synthesis of this stereoregular polymer [3].

ring-opening polymerization protecting group effects polysaccharide synthesis stereoregular polymers

Anomeric Configuration Impact: β-Anomer Reactivity and Stereoselectivity versus α-Anomer in Glycosylation

The anomeric composition of 2,3,5-tri-O-benzyl-D-xylofuranose in CDCl₃ solution at 25°C exists as an α/β mixture of approximately 2:3 ratio (α:β = ca. 40:60) as determined by ¹H NMR integration of the anomeric proton signals (H-1α at δ 5.65, H-1β at δ 5.46) [1]. This equilibrium is significant because the α- and β-anomers exhibit different reactivity profiles in glycosylation reactions: the β-anomer (target compound) is typically more reactive as a glycosyl donor when activated, owing to the stereoelectronic effects of the anomeric configuration [2]. In the crystal structure, the isolated crystals contained the α-anomer with approximately 10% β-anomer contamination, and the absolute configuration was unambiguously assigned via Bijvoet pair analysis (Flack parameter 0.89) confirming the D-xylofuranose stereochemistry [3]. For synthetic applications requiring defined stereochemical outcomes, procurement of the pure β-anomer eliminates the need for anomer separation and ensures consistent reactivity in stereoselective transformations.

anomeric configuration stereoselective glycosylation β-D-xylofuranose α/β equilibrium

Benzyl Ether Stability Enables Sequential Deprotection: Orthogonality to Acyl Protecting Groups

Benzyl ether protecting groups in 2,3,5-tri-O-benzyl-β-D-xylofuranose exhibit high stability under acidic conditions that would cleave acetal or isopropylidene protecting groups, and remain intact under basic conditions that would hydrolyze acyl (acetyl or benzoyl) protecting groups [1]. This orthogonal stability profile enables sequential deprotection strategies essential for complex carbohydrate assembly: benzyl ethers can be selectively removed via catalytic hydrogenolysis (Pd/C, H₂) after acid- or base-labile protecting groups have been cleaved [2]. In contrast, acyl-protected xylofuranose derivatives (e.g., 2,3,5-tri-O-acetyl-β-D-xylofuranose) are susceptible to unintended hydrolysis under basic or nucleophilic conditions, limiting their compatibility with certain synthetic transformations [3]. The benzyl-protected scaffold has been successfully employed in multi-step syntheses, including the preparation of aza-adenosine (13 steps, 7% overall yield) and aza-guanosine (13 steps, 7.8% overall yield) from xylofuranose starting materials, demonstrating the protecting group‘s robustness throughout extended synthetic sequences [4].

protecting group orthogonality sequential deprotection benzyl ether stability carbohydrate synthesis

Optimal Research and Industrial Applications for 2,3,5-Tri-O-benzyl-beta-D-xylofuranose (CAS 1105054-66-7) Based on Quantitative Differentiation Evidence


Synthesis of Iminosugars and UDP-Galf Transferase Inhibitors as Therapeutic Candidates

2,3,5-Tri-O-benzyl-β-D-xylofuranose has been exploited as a key chiral building block for preparing imino-L-arabinitol-C-glycosyl compounds that function as simplified UDP-Galf transferase inhibitors, a validated target for antimycobacterial and antifungal drug development [1]. The benzyl protecting groups provide the necessary stability during multi-step synthetic sequences while the β-anomeric configuration ensures proper stereochemical control in glycosidic bond formation. The availability of high-resolution crystallographic data (R1 = 0.0171) further supports structure-based optimization of inhibitor scaffolds [2].

Stereoregular (1→5)-β-D-Xylofuranan Polymer Synthesis for Biomaterial and Anticoagulant Development

The benzyl protecting group strategy exemplified by this compound enables ring-opening polymerization to produce stereoregular (1→5)-β-D-xylofuranan—a non-natural polysaccharide that, upon sulfation, exhibits anticoagulant activity and inhibits melanoma lung metastasis in preclinical models [1]. The orthogonal stability of benzyl ethers allows clean deprotection following polymerization, yielding defined polysaccharide structures with tunable molecular weights ranging from Mn = 6.4 × 10³ (DPn = 24) to Mn = 16.9 × 10³ (DPn = 55) depending on acyl protecting group selection [2].

Synthesis of Aza-Nucleosides for STING Agonist Development and Antiviral Research

Xylofuranose derivatives serve as starting materials for stereoselective aza-nucleoside synthesis, as demonstrated in the 13-step preparation of aza-adenosine (7% overall yield) and aza-guanosine (7.8% overall yield), which are key fragments of STING cyclic dinucleotide agonists with applications in immuno-oncology and antiviral therapy [1]. The benzyl protecting group strategy contributed to significant yield improvement and step-count reduction compared to original synthetic routes, while eliminating hazardous reagents such as benzyl isocyanate [2].

Glycomimetic Scaffold Development via Chiron Approach for Carbohydrate-Processing Enzyme Modulation

2,3,5-Tri-O-benzyl-β-D-xylofuranose has been employed as a surrogate to build analogues of (-)-steviamine, (+)-1-azafagomine, and radicamines A and B—iminosugars with potent glycosidase inhibitory activity [1]. The compound‘s fully characterized crystal structure (CCDC 2150903) provides a reliable reference for computational modeling of glycomimetic scaffolds, while its orthogonal protecting group profile enables sequential functionalization at the anomeric position for diversification into libraries of carbohydrate mimics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5-Tri-O-benzyl-beta-D-xylofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.